Cas no 896315-13-2 (phenyl N-2-(benzenesulfonyl)-2-(furan-2-yl)ethylcarbamate)

Phenyl N-2-(benzenesulfonyl)-2-(furan-2-yl)ethylcarbamate is a specialized carbamate derivative featuring a benzenesulfonyl and furan-2-yl substituent. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the development of pharmacologically active molecules. The benzenesulfonyl group enhances stability and may influence binding interactions, while the furan moiety contributes to its reactivity and versatility in further functionalization. Its well-defined structure allows for precise modifications, making it valuable for research in medicinal chemistry and drug discovery. The compound is typically handled under controlled conditions due to its reactive functional groups, ensuring optimal purity and performance in synthetic applications.
phenyl N-2-(benzenesulfonyl)-2-(furan-2-yl)ethylcarbamate structure
896315-13-2 structure
Product Name:phenyl N-2-(benzenesulfonyl)-2-(furan-2-yl)ethylcarbamate
CAS No:896315-13-2
MF:C19H17NO5S
MW:371.406984090805
CID:6068120
PubChem ID:18574080
Update Time:2025-06-08

phenyl N-2-(benzenesulfonyl)-2-(furan-2-yl)ethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • phenyl N-2-(benzenesulfonyl)-2-(furan-2-yl)ethylcarbamate
    • SR-01000022864-1
    • F2569-0036
    • phenyl N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]carbamate
    • phenyl (2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)carbamate
    • SR-01000022864
    • HMS1656F14
    • AKOS024660800
    • 896315-13-2
    • Inchi: 1S/C19H17NO5S/c21-19(25-15-8-3-1-4-9-15)20-14-18(17-12-7-13-24-17)26(22,23)16-10-5-2-6-11-16/h1-13,18H,14H2,(H,20,21)
    • InChI Key: TXPDZGPAMJWZKK-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(C(C1=CC=CO1)CNC(=O)OC1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 371.08274382g/mol
  • Monoisotopic Mass: 371.08274382g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 547
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 94Ų

phenyl N-2-(benzenesulfonyl)-2-(furan-2-yl)ethylcarbamate Pricemore >>

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Additional information on phenyl N-2-(benzenesulfonyl)-2-(furan-2-yl)ethylcarbamate

Phenyl N-2-(Benzenesulfonyl)-2-(Furan-2-yl)ethylcarbamate (CAS No. 896315-13-2): An Overview

Phenyl N-2-(benzenesulfonyl)-2-(furan-2-yl)ethylcarbamate (CAS No. 896315-13-2) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as PFEC, is characterized by its aromatic and heterocyclic moieties, which contribute to its diverse chemical properties and potential biological activities.

The molecular structure of phenyl N-2-(benzenesulfonyl)-2-(furan-2-yl)ethylcarbamate consists of a phenyl group, a benzenesulfonyl moiety, and a furan ring, all connected through an ethylcarbamate linkage. This intricate arrangement provides the compound with a high degree of functional versatility, making it a valuable candidate for various applications in drug discovery and development.

Recent studies have highlighted the potential of PFEC in several therapeutic areas. One notable application is its use as a scaffold for the design of novel inhibitors targeting specific enzymes involved in disease pathways. For instance, researchers have explored the ability of PFEC to inhibit enzymes such as kinases and proteases, which are crucial in cancer and inflammatory diseases. The unique combination of aromatic and heterocyclic groups in PFEC allows for fine-tuning of its binding affinity and selectivity, making it an attractive lead compound for further optimization.

In addition to its enzyme inhibition properties, phenyl N-2-(benzenesulfonyl)-2-(furan-2-yl)ethylcarbamate has shown promise in modulating cellular signaling pathways. Studies have demonstrated that PFEC can interfere with specific signaling cascades, potentially leading to therapeutic benefits in conditions such as neurodegenerative disorders and metabolic diseases. The ability to modulate these pathways is attributed to the compound's ability to interact with multiple cellular targets, providing a multifaceted approach to disease treatment.

The synthesis of phenyl N-2-(benzenesulfonyl)-2-(furan-2-yl)ethylcarbamate has been extensively studied, with various synthetic routes reported in the literature. One common approach involves the reaction of 2-(benzenesulfonyl)-2-(furan-2-yl)ethanamine with phenyl isocyanate under controlled conditions. This method yields high purity PFEC, making it suitable for both research and industrial applications. The synthetic flexibility of this compound also allows for the introduction of various functional groups, enabling the creation of analogs with enhanced properties.

The physicochemical properties of phenyl N-2-(benzenesulfonyl)-2-(furan-2-yl)ethylcarbamate, including its solubility, stability, and bioavailability, have been thoroughly investigated. These properties are crucial for understanding the compound's behavior in biological systems and optimizing its formulation for drug delivery. For example, studies have shown that PFEC exhibits good solubility in organic solvents and moderate solubility in water, which facilitates its use in both in vitro and in vivo experiments.

Clinical trials involving compounds derived from phenyl N-2-(benzenesulfonyl)-2-(furan-2-yl)ethylcarbamate are currently underway to evaluate their safety and efficacy. Preliminary results have been promising, with several derivatives showing favorable pharmacokinetic profiles and minimal side effects. These findings underscore the potential of PFEC-based compounds as viable candidates for further clinical development.

In conclusion, phenyl N-2-(benzenesulfonyl)-2-(furan-2-yl)ethylcarbamate (CAS No. 896315-13-2) represents a promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile chemical properties make it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new insights into the potential uses of this compound, paving the way for innovative treatments in various disease areas.

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